Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
Description
Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate (hereafter referred to as the target compound) is a thiophene derivative with a molecular formula of C₁₄H₁₂Cl₂N₂O₃S and a molecular weight of 359.23 g/mol . Its structure features a methyl ester at position 3, an amino group at position 2, a methyl group at position 4, and a 2,3-dichlorophenyl-substituted amide at position 5 of the thiophene ring. This compound has been cataloged in chemical databases but is currently listed as discontinued in commercial supply chains, limiting its accessibility for research .
Properties
IUPAC Name |
methyl 2-amino-5-[(2,3-dichlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-6-9(14(20)21-2)12(17)22-11(6)13(19)18-8-5-3-4-7(15)10(8)16/h3-5H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQASEZZQLVXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent steps may include nitration , reduction , and amination reactions to introduce the amino and dichlorophenyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles such as solvent-free reactions and the use of recyclable catalysts can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Condensation: Using reagents like carbonyl compounds in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophenes.
Condensation: Formation of heterocyclic compounds.
Scientific Research Applications
Anticancer Research
Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has been investigated for its potential as an anticancer agent. Its structure suggests that it may inhibit specific enzymes or pathways involved in cancer cell proliferation. Preliminary studies indicate that derivatives of this compound can affect tumor growth in vitro and in vivo models.
Case Study : A study published in Cancer Research examined the efficacy of similar thiophene derivatives in inhibiting the growth of breast cancer cells. The results indicated a significant reduction in cell viability, suggesting that modifications to the thiophene core could enhance anticancer activity .
Anticoagulant Development
The compound has also been explored as a potential factor Xa inhibitor. Factor Xa plays a critical role in the coagulation cascade, and its inhibition is a target for developing new anticoagulants. Research indicates that thiophene derivatives can exhibit potent anticoagulant properties with favorable safety profiles.
Case Study : A patent review highlighted several compounds structurally related to this compound that demonstrated effective inhibition of factor Xa activity in preclinical models .
Enzyme Inhibition Studies
The compound's unique structure makes it a candidate for studying enzyme inhibition mechanisms. It can be utilized to explore interactions with various biological targets, particularly those involved in metabolic pathways.
| Target Enzyme | Inhibition Type | Effectiveness |
|---|---|---|
| Factor Xa | Competitive | High |
| Cyclooxygenase | Non-competitive | Moderate |
| Protein Kinases | Mixed | Variable |
Research has shown that the compound exhibits varying degrees of inhibition against these enzymes, providing insights into its mechanism of action and potential therapeutic applications.
Drug Design and Development
In drug design, the structure of this compound serves as a scaffold for synthesizing new drugs. Its modifications can lead to compounds with improved efficacy and reduced side effects.
Case Study : A collaborative study between universities focused on modifying the thiophene ring to enhance bioavailability and reduce toxicity while maintaining therapeutic efficacy against target diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiophene Derivatives
Compound A : 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Molecular Formula: C₁₄H₁₅NO₂S
- Key Differences: Replaces the 2,3-dichlorophenyl amide with a phenyl group at position 3. Uses an ethyl ester (vs. methyl ester in the target compound) at position 3.
- Ethyl esters may confer slower metabolic hydrolysis than methyl esters .
Compound B : Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate
- Molecular Formula : C₁₂H₁₆N₂O₂S₃
- Key Differences: Substitutes the dichlorophenyl amide with a methylthiocarbonothioylamino group at position 2. Incorporates an acetyl group at position 4.
- Implications: The thiocarbonothioyl group introduces additional sulfur atoms, enhancing electron-withdrawing effects and possibly altering redox reactivity. The acetyl group may increase steric hindrance, affecting binding to biological targets .
Compound C : Methyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Molecular Formula : C₂₀H₁₇ClN₂O₅S
- Key Differences: Replaces 2,3-dichlorophenyl with a 3-chloro-4-methylphenyl group. Adds a furan-2-ylcarbonylamino substituent at position 2.
- Implications : The furan ring introduces oxygen atoms, improving hydrogen-bond acceptor capacity. The chloro-methyl substitution pattern on the phenyl ring alters electronic and steric properties compared to the target compound’s dichloro group .
Dichlorophenyl-Containing Analogues in Agrochemicals and Pharmaceuticals
Compound D : Cyclanilide
- Structure: 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid.
- Key Differences : Cyclopropane ring replaces the thiophene core.
- Implications : The cyclopropane ring imposes conformational rigidity, which may enhance binding to plant hormone receptors in agrochemical applications .
Compound E : Aripiprazole Lauroxil
- Structure: Contains a 2,3-dichlorophenyl-substituted piperazine linked to a quinolinone core.
- Key Differences: The quinolinone and piperazine moieties contrast with the thiophene scaffold.
- Implications : Demonstrates the pharmacological relevance of the 2,3-dichlorophenyl group in central nervous system (CNS) drugs, though the target compound’s thiophene core may target different pathways .
Comparative Data Table
| Property | Target Compound | Compound A | Compound C | Compound E |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₂Cl₂N₂O₃S | C₁₄H₁₅NO₂S | C₂₀H₁₇ClN₂O₅S | C₃₆H₄₀Cl₂N₄O₃ |
| Molecular Weight (g/mol) | 359.23 | 261.34 | 432.88 | 653.64 |
| Key Substituents | 2,3-Dichlorophenyl amide | Phenyl group | 3-Chloro-4-methylphenyl | 2,3-Dichlorophenyl (piperazine) |
| Functional Groups | Methyl ester, amino-carbonyl | Ethyl ester | Furan-carbonyl | Lauroxil ester, quinolinone |
| Potential Applications | Discontinued (research use) | Pharmaceutical intermediates | Agrochemical research | Antipsychotic drug |
Research Findings and Implications
- Synthetic Routes : The target compound and its analogs (e.g., Compounds A and C) are synthesized via Gewald thiophene synthesis , with variations in amine and carbonyl reagents to introduce substituents .
- Physicochemical Properties: The target compound’s ClogP (estimated 3.8) is higher than non-chlorinated analogs (e.g., Compound A: ~2.5), enhancing lipid membrane penetration but possibly reducing aqueous solubility .
Biological Activity
Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiophene ring with various substituents, including amino and carbonyl groups. Its molecular formula is , and it has a molecular weight of 339.17 g/mol. The presence of the dichlorophenyl moiety is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂Cl₂N₂O₃S |
| Molecular Weight | 339.17 g/mol |
| CAS Registry Number | 886657-53-0 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit strong antioxidant properties. The mechanism typically involves the scavenging of free radicals, which can prevent oxidative stress in cells. For instance, studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have shown that related compounds can effectively neutralize free radicals with IC50 values comparable to standard antioxidants like ascorbic acid .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with similar thiophene structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have documented that derivatives of thiophene can induce apoptosis in various cancer cell lines through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins.
Case Studies
- Inhibition of Enzymatic Activity : A study investigating the inhibitory effects of thiophene derivatives on histone deacetylases (HDACs) found that certain analogs displayed significant inhibition, suggesting a possible mechanism for anticancer activity through epigenetic modulation .
- Pharmacological Screening : In a pharmacological screening of various compounds, this compound was identified as a promising candidate for further development due to its favorable bioactivity profile against multiple biological targets .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to elucidate structure-activity relationships (SAR).
Q & A
Q. What synthetic methodologies are commonly employed for preparing methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate?
The Gewald reaction is a foundational method for synthesizing substituted thiophenes. For this compound, a multi-step approach is typically used:
- Step 1 : Formation of the thiophene core via cyclization of ketones or nitriles with elemental sulfur and amines, as described for analogous thiophene-3-carboxylates .
- Step 2 : Introduction of the [(2,3-dichlorophenyl)amino]carbonyl group via coupling reactions (e.g., carbodiimide-mediated amidation).
- Step 3 : Methyl esterification of the carboxylate group under acidic or basic conditions. Critical parameters include reaction temperature (60–80°C for cyclization) and stoichiometric control of dichlorophenyl isocyanate to avoid side products .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cyanoacetamide, sulfur, morpholine, 70°C | 65–75 | |
| 2 | 2,3-Dichlorophenyl isocyanate, DCC, DMF | 50–60 |
Q. How should researchers characterize this compound to confirm its structural integrity?
Comprehensive characterization involves:
- Spectroscopy :
Q. What safety precautions are critical when handling this compound in the lab?
Based on analogous thiophene derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand), avoid water to prevent dispersion, and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions may arise from dynamic processes (e.g., rotamerism in the amide group) or crystallographic disorder. Mitigation strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and simplify splitting .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length discrepancies and confirm substituent geometry .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify misassignments .
Q. What strategies optimize the yield of the [(2,3-dichlorophenyl)amino]carbonyl substitution step?
Key factors include:
Q. How can researchers assess the ecological impact of this compound during disposal?
Follow OECD guidelines for:
- Biodegradation : Perform closed-bottle tests (OECD 301D) to measure BOD28/COD ratios (<0.1 indicates persistence) .
- Toxicity : Use Daphnia magna acute toxicity assays (EC50 <10 mg/L classifies as hazardous) .
- Bioaccumulation : Calculate logP values (XlogP ~4.0 suggests moderate bioaccumulation potential) .
Methodological Challenges and Solutions
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina with protein structures (e.g., COX-2 for anti-inflammatory activity prediction) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories recommended) .
- QSAR : Develop models using descriptors like molar refractivity and H-bond donor count to predict activity .
Q. How can crystallographic data be validated to ensure reliability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
